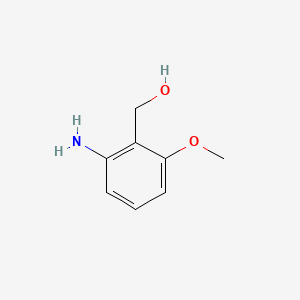

(2-Amino-6-methoxyphenyl)methanol

Vue d'ensemble

Description

(2-Amino-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of (2-Amino-6-methoxyphenyl)methanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of (2-Amino-6-methoxyphenyl)methanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the reduction .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-6-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (2-Amino-6-methoxyphenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to (2-Amino-6-methoxyphenyl)methane using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (2-Amino-6-methoxyphenyl)methanone.

Reduction: (2-Amino-6-methoxyphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2-Amino-6-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Amino-6-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Amino-4-methoxyphenyl)methanol: Similar structure but with the methoxy group at the fourth position.

(2-Amino-6-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxy group.

(2-Amino-6-methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2-Amino-6-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Activité Biologique

(2-Amino-6-methoxyphenyl)methanol, also known as 2-amino-6-methoxybenzyl alcohol, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2, with a molecular weight of approximately 167.21 g/mol. The structure features an amino group (-NH2) and a methoxy group (-OCH3), which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. The presence of the amino and methoxy groups enhances its interaction with microbial targets, potentially disrupting their cellular functions.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism in target cells.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress Reduction : The methoxy group may contribute to antioxidant activity, reducing oxidative stress in cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Effects

In a recent investigation reported in Cancer Letters, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase-3 activity, suggesting its role in programmed cell death .

Neuroprotective Potential

Research conducted on neuroprotective effects highlighted that this compound could mitigate neuronal damage induced by oxidative stress in vitro. In models of oxidative stress, the compound reduced reactive oxygen species (ROS) levels significantly compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Amino-6-methoxyphenyl)-1-bromopropan-2-one | Contains bromine; different reactivity | Antimicrobial and anticancer |

| 4-Fluoroquinolin-2-amine | Fluorinated derivative; broad-spectrum activity | Antibacterial |

| 2-Amino-6-methoxybenzothiazole | Heterocyclic structure; distinct activities | Anticancer |

Propriétés

IUPAC Name |

(2-amino-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSICPKUBLFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666721 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177531-95-2 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.